N-(4-fluorophenyl)-2-(3-phenylureido)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2S/c18-11-6-8-13(9-7-11)19-15(23)14-10-25-17(21-14)22-16(24)20-12-4-2-1-3-5-12/h1-10H,(H,19,23)(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSYATYDUDCSSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(3-phenylureido)thiazole-4-carboxamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Introduction of Ureido Group: The phenylureido group can be introduced via a reaction between an isocyanate and an amine.
Final Coupling: The final step involves coupling the 4-fluorophenyl group with the thiazole-ureido intermediate under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting suitable solvents to dissolve reactants and control reaction temperature.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Thiazole Ring Formation
The thiazole ring is central to the compound’s structure. Common methods include:
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Hantzsch synthesis : Reaction of α-haloketones with thiourea under basic conditions to form the thiazole core .
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Condensation reactions : o-Aminothiophenols react with ketones or aldehydes to form benzothiazoles, a process catalyzed by Lewis acids like ZnCl₂ .
Example :
textα-Haloketone + Thiourea → Thiazole (via cyclization) [9]
Amide Bond Formation
The carboxamide group is typically synthesized using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole), often in the presence of a base (e.g., TEA) .
Example :
textCarboxylic acid + Amine + EDC/HOBt → Amide bond [3][12]
Functional Group Transformations
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Hydrolysis : Ester groups (e.g., ethyl esters) in intermediates may undergo hydrolysis to yield carboxylic acids, which are then coupled to form amides .
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Oxidation/Reduction : The thiazole ring may undergo oxidation (e.g., to sulfoxides) or reduction, altering reactivity.
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Nucleophilic Substitution : Halogenated substituents (e.g., fluorine) may participate in substitution reactions, though steric hindrance could limit reactivity .
Reaction Conditions and Reagents
Analytical Techniques for Characterization
The compound’s structure and purity are typically confirmed using:
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NMR spectroscopy : To analyze proton and carbon environments, particularly for the thiazole ring and amide groups.
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Mass spectrometry : To verify molecular weight and isotopic patterns.
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IR spectroscopy : To identify functional groups (e.g., amide NH stretch, carbonyl peaks).
Stability and Reactivity
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Stability : The compound is likely stable under standard laboratory conditions but may degrade under harsh acidic/basic conditions due to the amide bond.
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Reactivity : The phenylureido group may participate in hydrogen bonding , influencing solubility and biological activity . Fluorine substitution could modulate electronic effects, affecting reactivity in substitution or addition reactions .
Biological Activity Implications
While not directly addressed in the query, the compound’s structural motifs (thiazole, phenylureido) suggest potential biological interactions. For example:
Scientific Research Applications
Medicinal Chemistry
N-(4-fluorophenyl)-2-(3-phenylureido)thiazole-4-carboxamide has been investigated for its potential anticancer properties . In vitro studies have shown that derivatives of thiazole compounds exhibit significant cytotoxicity against various cancer cell lines, including neuroblastoma (SKNMC), hepatocarcinoma (Hep-G2), and breast cancer (MCF-7) cells .
Antimicrobial Activity
Research indicates that compounds with similar thiazole structures can possess antibacterial properties. Preliminary studies suggest that this compound could be explored for its efficacy against various bacterial strains.
Enzyme Inhibition
The thiazole moiety in this compound may allow it to inhibit specific enzymes involved in metabolic pathways, including kinases and proteases, which are critical in cancer progression and other diseases. This makes it a candidate for drug discovery aimed at developing new enzyme inhibitors.
Case Study 1: Anticancer Activity
A study evaluating the anticancer activity of various thiazole derivatives found that compounds similar to this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin . This suggests promising potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Properties
In vitro studies exploring the antibacterial effects of thiazole derivatives indicated that compounds with similar structures demonstrated significant inhibition against gram-positive and gram-negative bacteria. Further research is needed to confirm these effects for this compound specifically.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(3-phenylureido)thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Key Observations :
- The 4-fluorophenyl group enhances metabolic stability and bioavailability relative to benzoylphenyl or cyclopropyl moieties .
Heterocyclic Analogues: Triazole-Thiones and S-Alkylated Derivatives
highlights triazole-thiones (7–9) and S-alkylated triazoles (10–15) with sulfonyl and fluorophenyl groups. Comparisons include:
| Compound Class | Core Structure | Substituents | Functional Impact |
|---|---|---|---|
| Target (Thiazole) | Thiazole | 4-fluorophenyl, phenylureido | Thiazole’s electron-rich core enhances π-π stacking; fluorine improves bioavailability |
| Triazole-Thiones (7–9) | 1,2,4-Triazole | Phenylsulfonyl, difluorophenyl | Triazole’s tautomerism affects reactivity; sulfonyl groups increase acidity |
| S-Alkylated (10–15) | 1,2,4-Triazole | Halogenated ketones, fluorophenyl | Alkylation improves membrane permeability but may reduce target specificity |
Key Observations :
- The thiazole core in the target compound offers greater rigidity and metabolic stability compared to triazole tautomers, which exist in equilibrium between thiol and thione forms .
- Fluorine substituents in both the target compound and triazole derivatives (e.g., 2,4-difluorophenyl in ) enhance binding to hydrophobic enzyme pockets .
Pharmacologically Active Thiazole Derivatives
discusses tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide), a clinically used IMP dehydrogenase inhibitor. Comparisons include:
| Parameter | Target Compound | Tiazofurin |
|---|---|---|
| Core Structure | Thiazole-4-carboxamide | Thiazole-4-carboxamide |
| Substituents | 4-fluorophenyl, 3-phenylureido | β-D-ribofuranosyl |
| Mechanism | Undetermined (hypothetical) | IMP dehydrogenase inhibition |
| Bioactivity | Potential enzyme/receptor targeting | GTP depletion, antileukemic effects |
| Toxicity | Likely lower (no sugar moiety) | Severe complications reported |
Biological Activity
N-(4-fluorophenyl)-2-(3-phenylureido)thiazole-4-carboxamide is a compound of increasing interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and comparative data.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The incorporation of a fluorophenyl group enhances its pharmacological profile due to the electronegative fluorine atom, which can influence the compound's interaction with biological targets. The phenylureido moiety is also significant as it can participate in hydrogen bonding and other interactions with biomolecules.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit notable anticancer activity. For instance, derivatives of thiazole have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Anticancer Efficacy
In a study assessing the anticancer potential of thiazole derivatives, compounds were tested against human cancer cell lines such as MCF-7 (breast cancer), Hep-G2 (hepatocellular carcinoma), and SKNMC (neuroblastoma). The results showed that several derivatives had IC50 values in the micromolar range, indicating effective cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Doxorubicin | 0.15 | MCF-7 |
| Compound 4a | 12.5 | Hep-G2 |
Note: TBD indicates that specific IC50 values for the compound are yet to be established.
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. The presence of the thiazole ring is associated with activity against various pathogens, including fungi and bacteria.
Case Study: Antifungal Activity
In related studies, thiazole compounds were evaluated for their antifungal activity against Candida albicans and Candida parapsilosis. Some derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .
| Compound Name | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Ketoconazole | 1.23 | C. parapsilosis |
| Compound 2e | 1.23 | C. parapsilosis |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within cancerous or microbial cells. For instance, similar thiazole derivatives have been shown to inhibit critical pathways such as ergosterol synthesis in fungi by targeting the CYP51 enzyme .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at various positions on the phenyl ring can significantly influence the biological activity of thiazole derivatives. For example, the introduction of electronegative substituents like fluorine enhances both anticancer and antimicrobial activities due to increased electron density and improved binding affinity to target proteins .
Q & A
Basic: What are the standard synthetic routes for preparing N-(4-fluorophenyl)-2-(3-phenylureido)thiazole-4-carboxamide?
The compound can be synthesized via coupling reactions between thiazole-4-carboxylic acid derivatives and substituted amines. For example, Method A (commonly used in peptidomimetic synthesis) involves activating the carboxylic acid group (e.g., using HATU or EDCI as coupling agents) and reacting it with 4-fluorophenylamine. The ureido moiety is typically introduced via condensation of an isocyanate intermediate with aniline derivatives. Key steps include purification by flash chromatography and characterization via ¹H/¹³C NMR and ESI-MS to confirm structural integrity .
Basic: What analytical techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : To confirm the presence of the 4-fluorophenyl group (distinct aromatic splitting patterns), thiazole protons (δ 7.5–8.5 ppm), and ureido NH signals (δ 9–10 ppm) .
- ESI-MS : To verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- HPLC : To assess purity (>95% is typical for biologically active analogs) and retention times (tR) for batch consistency .
Advanced: How can researchers optimize low-yield synthesis of the ureido-thiazole core?
Low yields (e.g., 5–31% in ) may arise from steric hindrance at the ureido linkage or competing side reactions. Mitigation strategies include:
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance intermediate solubility.
- Temperature control : Maintain reactions at 0–25°C to suppress byproduct formation.
- Protecting groups : Temporarily protect reactive amines (e.g., Boc groups) during coupling steps .
- Catalytic additives : Employ DMAP or HOAt to accelerate carbodiimide-mediated couplings .
Advanced: How does stereochemistry influence the biological activity of this compound, and how can chiral purity be ensured?
The phenylureido-thiazole scaffold may exhibit stereospecific interactions with biological targets (e.g., enzymes or receptors). To ensure chiral purity:
- Chiral HPLC : Use columns like Chiralpak IA/IB to resolve enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration of synthetic batches.
- Asymmetric synthesis : Employ enantiopure starting materials (e.g., L/D-amino acids) or chiral catalysts during key steps .
Advanced: How should researchers design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) substituents to assess electronic effects .
- Ureido variants : Test alkylureas (e.g., methylurea) versus arylureas (e.g., 3-nitrophenylurea) for hydrogen-bonding interactions .
- Thiazole ring substitutions : Introduce methyl or halogens at the 5-position to evaluate steric/electronic impacts on target binding .
Advanced: How can contradictory bioactivity data across studies be resolved?
Discrepancies may arise from assay conditions (e.g., cell line variability) or compound stability. Solutions include:
- Standardized protocols : Use validated assays (e.g., NIH/NCATS guidelines for cytotoxicity).
- Stability studies : Monitor compound degradation in DMSO stocks via LC-MS .
- Positive controls : Compare results with known inhibitors (e.g., staurosporine for kinase assays) to calibrate potency .
Advanced: What computational methods aid in predicting the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME or ADMETLab estimate solubility, CYP450 interactions, and bioavailability based on logP (target: 2–4 for oral bioavailability) .
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinases) and prioritize analogs .
Basic: What are the common impurities in synthesis, and how are they removed?
- Unreacted starting materials : Remove via silica gel chromatography (ethyl acetate/hexane gradients) .
- Hydrolysis byproducts : Control moisture levels during reactions to prevent carboxamide degradation.
- Column wash steps : Use 5% acetic acid in DCM to eliminate unreacted amines .
Advanced: How can researchers validate target engagement in cellular assays?
- Cellular thermal shift assays (CETSA) : Confirm target binding by monitoring protein stability shifts upon compound treatment.
- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate target proteins .
- CRISPR knockouts : Compare activity in wild-type vs. target gene-deleted cells to confirm specificity .
Basic: What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
